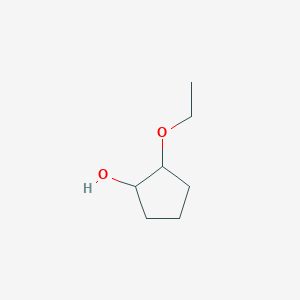

2-Ethoxycyclopentan-1-ol

Description

2-Ethoxycyclopentan-1-ol is a cyclopentanol derivative featuring an ethoxy substituent at the 2-position and a hydroxyl group at the 1-position of the cyclopentane ring. The ethoxy group in this compound likely enhances its solubility in organic solvents compared to non-ether analogs, while the hydroxyl group enables hydrogen bonding and participation in acid-base reactions .

Properties

Molecular Formula |

C7H14O2 |

|---|---|

Molecular Weight |

130.18 g/mol |

IUPAC Name |

2-ethoxycyclopentan-1-ol |

InChI |

InChI=1S/C7H14O2/c1-2-9-7-5-3-4-6(7)8/h6-8H,2-5H2,1H3 |

InChI Key |

CLFRTEKMZDRKMW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1CCCC1O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxycyclopentan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with ethyl alcohol in the presence of an acid catalyst to form 2-ethoxycyclopentanone, which is then reduced to this compound using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the continuous flow of reactants through a reactor with optimized conditions for temperature, pressure, and catalyst concentration to maximize yield and efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxycyclopentan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

Reduction: The compound can be reduced to form cyclopentane derivatives.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under basic or acidic conditions.

Major Products

Oxidation: 2-Ethoxycyclopentanone or 2-ethoxycyclopentanal.

Reduction: Cyclopentanol derivatives.

Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethoxycyclopentan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-ethoxycyclopentan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The ethoxy group can participate in hydrophobic interactions, influencing the compound’s solubility and distribution in biological systems.

Comparison with Similar Compounds

Research Findings and Limitations

- Synthetic Utility: 1-Methylcyclopentanol’s tertiary alcohol structure limits its use in nucleophilic substitutions but makes it a stable solvent. In contrast, this compound’s ether group could facilitate regioselective reactions in complex syntheses .

- Chirality and Bioactivity: 1-(1-Aminobutan-2-yl)cyclopentan-1-ol’s stereochemistry is critical for its role in drug discovery, whereas this compound’s stereochemical impact remains unexplored in the provided literature .

Biological Activity

2-Ethoxycyclopentan-1-ol is a cyclic alcohol that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a cyclopentane ring with an ethoxy group and a hydroxyl group, which may contribute to its interactions within biological systems. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research indicates that cyclic alcohols, including this compound, may exhibit antimicrobial properties. A study on structurally similar cyclic alcohols demonstrated that certain derivatives possess antibacterial activity against various strains of bacteria. The presence of the hydroxyl group is believed to enhance the interaction with bacterial cell membranes, leading to increased permeability and subsequent cell lysis .

Anti-inflammatory Effects

Preliminary investigations suggest that this compound could possess anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and modulate immune responses. For instance, studies on related cyclopentanol derivatives indicated that they could reduce inflammation in animal models by downregulating the expression of inflammatory markers .

Neuroprotective Potential

There is emerging evidence that cyclic alcohols may have neuroprotective effects. Research has highlighted the ability of certain cyclic alcohols to protect neuronal cells from oxidative stress and apoptosis. For example, borneol, a structurally related compound, has been found to exert protective effects against neurodegenerative processes by reducing oxidative damage and promoting neuronal survival .

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological targets, enhancing binding affinity.

- Membrane Interaction : The ethoxy group may influence the compound's lipophilicity, allowing it to interact with lipid membranes more effectively.

- Enzyme Modulation : Similar compounds have been shown to modulate enzyme activity, potentially affecting metabolic pathways involved in inflammation and cellular stress responses .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various cyclic alcohols, including this compound. The results indicated significant inhibition of bacterial growth against Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections .

Neuroprotective Effects in Animal Models

In a controlled animal study, researchers administered this compound to models subjected to oxidative stress. The findings revealed a marked reduction in neuronal cell death and improved behavioral outcomes compared to control groups, supporting its potential use in neuroprotection .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Ethoxy and hydroxyl groups | Antimicrobial, anti-inflammatory |

| Borneol | Hydroxyl group | Neuroprotective, antioxidant |

| Isoborneol | Hydroxyl group | Antiviral, neuroprotective |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.